molecular formula C13H18N2O4 B1394862 tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate CAS No. 1260879-98-8

tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate

Cat. No.: B1394862
CAS No.: 1260879-98-8
M. Wt: 266.29 g/mol
InChI Key: JEKMLJSTVFZKDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate is C13H18N2O4 . Its molecular weight is 266.29 g/mol .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in organic solvents. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol .

Scientific Research Applications

Spin Interaction in Octahedral Zinc Complexes

Research on Schiff and Mannich bases, including compounds similar to tert-Butyl 6-((methoxycarbonyl)methyl)pyridin-2-ylcarbamate, has shown their role in forming zinc bis-phenolate complexes. These complexes have been characterized by X-ray diffraction and exhibit interesting electrochemical properties, such as reversible oxidation waves and radical species formation. These findings are significant for understanding the spin interactions and magnetic properties in octahedral zinc complexes (Orio et al., 2010).

Degradation Pathways in UV/H2O2 Processes

The UV/H2O2 process, used in the degradation of methyl tert-butyl ether, produces various intermediates including tert-butyl formate and methoxy compounds. This research provides insight into the organic degradation pathways and helps understand how tert-butyl and methoxy functional groups behave in environmental remediation processes (Stefan et al., 2000).

Synthesis and Application in Pharmaceutical Intermediates

The compound has been utilized in the synthesis of pharmaceutical intermediates, such as lymphocyte function-associated antigen 1 inhibitors. Its efficient synthesis via the Kulinkovich–Szymoniak cyclopropanation highlights its importance in the pharmaceutical industry (Li et al., 2012).

Catalysis in Methoxycarbonylation Reactions

Research involving palladium(II) complexes with mixed N^N^X tridentate ligands, including tert-butyl substituted ligands, demonstrates their use in methoxycarbonylation reactions. These reactions are significant in the production of esters and acids from alkenes, which have broad applications in industrial chemistry (Kumar & Darkwa, 2017).

Properties

IUPAC Name

methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-6-9(14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKMLJSTVFZKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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